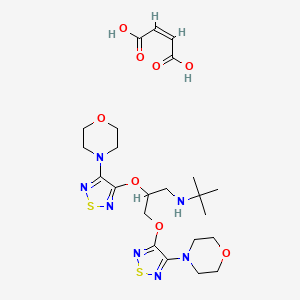
RV561Jnw77
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Timolol Related Compound C involves multiple steps, including the formation of the morpholino-thiadiazole moiety and its subsequent attachment to the propan-1-amine backbone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may employ high-performance liquid chromatography (HPLC) for the separation and purification of the compound .
化学反応の分析
Timolol Related Compound C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Timolol Related Compound C is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for the analysis and quantification of timolol and its related compounds in pharmaceutical formulations.
Biology: The compound is used in studies investigating the biological activity and pharmacokinetics of beta-adrenergic antagonists.
Medicine: It aids in the development and quality control of medications containing timolol, ensuring their safety and efficacy.
Industry: The compound is utilized in the manufacturing processes of pharmaceutical products to maintain quality standards
作用機序
Timolol Related Compound C exerts its effects by competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-receptors in the vascular and bronchial smooth muscle. This competition inhibits the action of these neurotransmitters, leading to a decrease in heart rate and blood pressure .
特性
CAS番号 |
610271-57-3 |
|---|---|
分子式 |
C23H35N7O8S2 |
分子量 |
601.7 g/mol |
IUPAC名 |
N-[2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H31N7O4S2.C4H4O4/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25;5-3(6)1-2-4(7)8/h14,20H,4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
IZSXEVCWLMEJKJ-BTJKTKAUSA-N |
異性体SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
![[1R-[1alpha(Z),2beta,3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13420389.png)
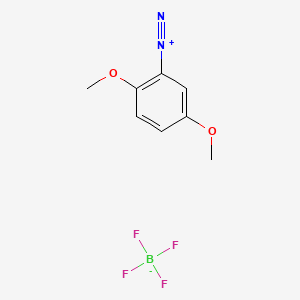
![Methyl [(3-fluorophenyl)methyl]carbamate](/img/structure/B13420402.png)
![(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13420407.png)
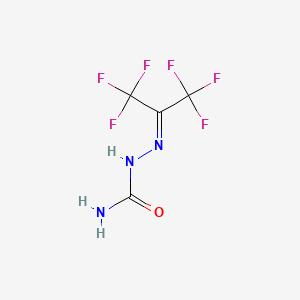
![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
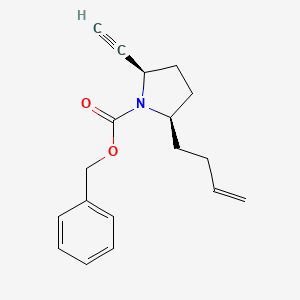
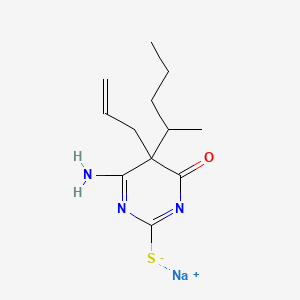


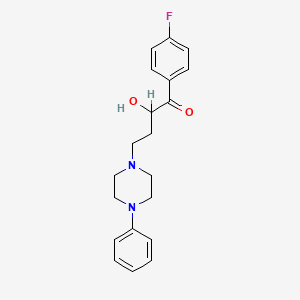

![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
